2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid

Description

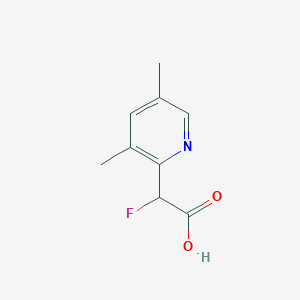

2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid is a fluorinated acetic acid derivative featuring a pyridine ring substituted with methyl groups at the 3- and 5-positions. The fluorine atom on the α-carbon of the acetic acid moiety enhances its acidity compared to non-fluorinated analogs, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

2-(3,5-dimethylpyridin-2-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-6(2)8(11-4-5)7(10)9(12)13/h3-4,7H,1-2H3,(H,12,13) |

InChI Key |

FCBCVLANYANJGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)C(C(=O)O)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid typically involves the following steps:

Oxidation of 2,3,5-Trimethylpyridine: This step involves the oxidation of 2,3,5-trimethylpyridine to form 2,3,5-trimethylpyridine-N-oxide using hydrogen peroxide in an acetic acid solution.

Rearrangement and Hydrolysis: The resulting N-oxide is then subjected to rearrangement and hydrolysis to yield 3,5-dimethyl-2-hydroxymethylpyridine.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluoroacetic acid moiety can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid solution.

Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce various substituted fluoroacetic acid derivatives .

Scientific Research Applications

2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluoroacetic acid moiety can inhibit certain enzymes by mimicking natural substrates, thereby interfering with metabolic pathways . The pyridine ring may also participate in binding interactions with proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Notes:

- *Estimated pKa ranges based on substituent effects (e.g., fluorine lowers pKa by ~1 unit vs. hydroxyl).

- †Discrepancy noted: Molecular formula in includes Br and Cl, which conflict with the compound name.

Key Findings

Structural Influence on Acidity :

- The α-fluoro group in the target compound reduces its pKa (~2.1–2.5) compared to hydroxyacetic acid derivatives (pKa ~3.5–4.0) . This enhances its reactivity in nucleophilic reactions.

- The electron-withdrawing pyridine ring further stabilizes the deprotonated form, increasing acidity relative to aliphatic analogs.

Substituent Effects on Solubility :

- Lipophilic groups (e.g., Boc in Entry 2 of ) reduce aqueous solubility, whereas polar substituents (e.g., hydroxyl in ) improve it.

- The target compound’s balance of methyl (lipophilic) and carboxylic acid (hydrophilic) groups suggests moderate solubility, suitable for drug formulation.

Biological Relevance :

- Pyridine derivatives (e.g., omeprazole in ) demonstrate proton pump inhibition, suggesting the target compound may interact with similar biological targets .

- Fluorinated analogs (e.g., ) are linked to agrochemical applications, highlighting the versatility of fluorine in functional group tuning .

Research Implications

The comparison underscores the importance of substituent positioning in dictating physicochemical and biological properties. Future studies should explore:

- Synthetic Applications : Leveraging the α-fluoro group for catalytic asymmetric synthesis.

- Pharmacological Screening : Testing the target compound’s efficacy against enzymes or receptors associated with the 3,5-dimethylpyridine motif.

Biological Activity

2-(3,5-Dimethylpyridin-2-yl)-2-fluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, efficacy, and safety profiles is essential for evaluating its therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring with two methyl substitutions at the 3 and 5 positions, along with a fluoroacetic acid moiety. Its structural characteristics contribute to its biological activity, particularly in enzyme interactions and receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.

- Anti-inflammatory Effects : It has been demonstrated to reduce inflammation in cellular models by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although specific IC50 values need further exploration.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. For instance:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking substrates and binding to active sites, thereby blocking enzymatic functions involved in inflammatory pathways.

- Receptor Binding : Its structural features allow it to bind effectively to receptors related to inflammation and microbial resistance.

Study 1: Anti-inflammatory Activity

In a controlled experiment, RAW264.7 cells were treated with varying concentrations of this compound prior to LPS exposure. The results indicated a significant reduction in NO production at concentrations above 6 µM without notable cytotoxicity .

| Concentration (µM) | NO Production (µM) | Cytotoxicity Observed |

|---|---|---|

| 0 | 20 | No |

| 1 | 18 | No |

| 6 | 12 | No |

| 12 | 5 | No |

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against various bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating its potential use in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.